molecular formula C10H9BrO B157838 5-Bromo-2-tetralone CAS No. 132095-53-5

5-Bromo-2-tetralone

Cat. No.: B157838
CAS No.: 132095-53-5
M. Wt: 225.08 g/mol
InChI Key: DDVQSZNNPLLKCW-UHFFFAOYSA-N
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Description

5-Bromo-2-tetralone is an organic compound with the molecular formula C10H9BrO. It is a brominated derivative of tetralone, characterized by a bromine atom attached to the fifth position of the tetralone ring. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-tetralone can be achieved through several methods. One common approach involves the bromination of 2-tetralone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, yielding this compound with high selectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where 2-tetralone is treated with bromine in the presence of a solvent like acetic acid. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-tetralone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Properties

IUPAC Name

5-bromo-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVQSZNNPLLKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398883
Record name 5-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132095-53-5
Record name 5-BROMO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-TETRALONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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